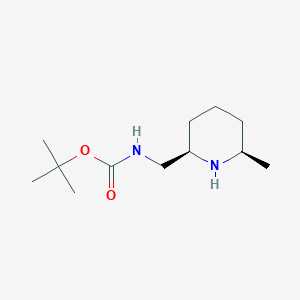![molecular formula C16H17N5O2S B2419769 2-((3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid CAS No. 868968-26-7](/img/structure/B2419769.png)
2-((3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Optical Sensing and Biological Applications
Compounds like 2-((3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid, featuring heteroatoms and derivatives, are significant in organic chemistry. They are commonly used in the synthesis of optical sensors due to their biological applications. Specifically, derivatives of pyrimidine, which share structural similarities with the compound , have shown promise as exquisite sensing materials. These derivatives' ability to form both coordination and hydrogen bonds makes them suitable as sensing probes, highlighting their potential in the development of sophisticated optical sensing technologies and their broad biological and medicinal applications (Jindal & Kaur, 2021).
Antioxidant and Radiation Protection Properties
The thio group in compounds such as 1,2,4-triazole derivatives exhibits high antioxidant and antiradical activity. They have been shown to positively impact the overall condition and biochemical processes in patients who have received high doses of radiation, suggesting their potential utility in radiation protection and therapy. The comparison of synthesized 3-thio-1,2,4-triazoles with biogenic amino acids like cysteine, which also contains a free SH-group, underscores their significance in medical research and potential therapeutic applications (Kaplaushenko, 2019).
Potential in CNS Drug Synthesis
The presence of heterocycles and heteroatoms like nitrogen (N), sulfur (S), and oxygen (O) in compounds indicates their vast potential in synthesizing drugs acting on the Central Nervous System (CNS). These compounds replace carbon in benzene rings to form structures like pyridine, and their derivatives have shown a range of effects on the CNS, from depression to convulsion. The diversity of functional chemical groups in such compounds opens up possibilities for synthesizing novel CNS-acting drugs, addressing a wide spectrum of CNS disorders (Saganuwan, 2017).
Synthetic Versatility and Catalytic Applications
The compound's structural features, like the heterocyclic N-oxide motif, make it a cornerstone in synthetic chemistry and drug development. Its utility spans across forming metal complexes, designing catalysts, and its application in asymmetric catalysis and synthesis. Heterocyclic N-oxide derivatives, including those synthesized from pyridine and similar compounds, hold significant value due to their biological importance and their role in medicinal applications, showcasing a wide range of functionalities (Li et al., 2019).
Direcciones Futuras
The future directions for research on this compound would likely involve further exploration of its synthesis, properties, and potential applications. Given the diverse pharmacological activities exhibited by compounds with similar structures, this compound could potentially have a wide range of applications .
Mecanismo De Acción
Target of Action
The compound 2-((3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . Compounds with this scaffold have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . .
Mode of Action
Compounds with the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold are known to interact with different target receptors through hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors, which could potentially explain their diverse pharmacological activities .
Biochemical Pathways
Compounds with the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold have been found to exhibit diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold .
Result of Action
Compounds with the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold have been found to exhibit diverse pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Propiedades
IUPAC Name |
2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-2-3-7-12(16(22)23)24-14-9-8-13-18-19-15(21(13)20-14)11-6-4-5-10-17-11/h4-6,8-10,12H,2-3,7H2,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZBLTAFSBKNAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)SC1=NN2C(=NN=C2C3=CC=CC=N3)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2,2-Bis(furan-2-yl)ethyl]-2-thiophen-3-ylacetamide](/img/structure/B2419688.png)
![2-[(2,6-dichloropyridin-3-yl)sulfonyl-ethylamino]-N-propan-2-ylacetamide](/img/structure/B2419689.png)



![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2419696.png)



![N-(2,4-dimethoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2419701.png)

![Methyl (5-(4-methylthiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2419704.png)

